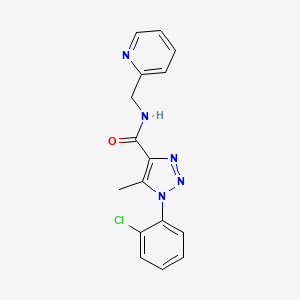
1-(4-methylcyclohexyl)-4-(4-nitrobenzoyl)piperazine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methylcyclohexyl)-4-(4-nitrobenzoyl)piperazine oxalate, also known as MNPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNPA is a piperazine derivative that has been shown to have a high affinity for certain receptors in the brain, making it a promising candidate for the development of new drugs and therapies.
作用机制
The mechanism of action of 1-(4-methylcyclohexyl)-4-(4-nitrobenzoyl)piperazine oxalate is complex and not fully understood. However, it is believed to work by binding to certain receptors in the brain, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. This binding action can lead to changes in the levels of neurotransmitters in the brain, which can have a range of effects on mood, behavior, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-methylcyclohexyl)-4-(4-nitrobenzoyl)piperazine oxalate are still being investigated. However, studies have shown that it can have a range of effects on the brain and body, including changes in mood, behavior, and cognition. It has also been shown to have potential anti-inflammatory and antioxidant effects, which could make it a promising candidate for the development of new drugs and therapies for a range of conditions.
实验室实验的优点和局限性
One of the main advantages of 1-(4-methylcyclohexyl)-4-(4-nitrobenzoyl)piperazine oxalate for lab experiments is its high affinity for certain receptors in the brain. This makes it a useful tool for studying the role of these receptors in various neurological disorders. However, one of the main limitations of 1-(4-methylcyclohexyl)-4-(4-nitrobenzoyl)piperazine oxalate is its complex synthesis process, which can make it difficult and expensive to produce in large quantities.
未来方向
There are many potential future directions for research on 1-(4-methylcyclohexyl)-4-(4-nitrobenzoyl)piperazine oxalate. Some of the most promising areas of research include the development of new drugs and therapies for neurological disorders, as well as the study of the biochemical and physiological effects of 1-(4-methylcyclohexyl)-4-(4-nitrobenzoyl)piperazine oxalate on the brain and body. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-methylcyclohexyl)-4-(4-nitrobenzoyl)piperazine oxalate and its potential applications in scientific research.
合成方法
The synthesis of 1-(4-methylcyclohexyl)-4-(4-nitrobenzoyl)piperazine oxalate is a complex process that involves several steps. The first step is the preparation of 4-nitrobenzoyl chloride, which is then reacted with piperazine to form 4-nitrobenzoylpiperazine. This compound is then reacted with 4-methylcyclohexanone to form the final product, 1-(4-methylcyclohexyl)-4-(4-nitrobenzoyl)piperazine oxalate. The synthesis of 1-(4-methylcyclohexyl)-4-(4-nitrobenzoyl)piperazine oxalate is a challenging process that requires careful attention to detail and expertise in organic chemistry.
科学研究应用
1-(4-methylcyclohexyl)-4-(4-nitrobenzoyl)piperazine oxalate has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where 1-(4-methylcyclohexyl)-4-(4-nitrobenzoyl)piperazine oxalate has been shown to have a high affinity for certain receptors in the brain. This makes it a promising candidate for the development of new drugs and therapies for a range of neurological disorders, including depression, anxiety, and schizophrenia.
属性
IUPAC Name |
[4-(4-methylcyclohexyl)piperazin-1-yl]-(4-nitrophenyl)methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3.C2H2O4/c1-14-2-6-16(7-3-14)19-10-12-20(13-11-19)18(22)15-4-8-17(9-5-15)21(23)24;3-1(4)2(5)6/h4-5,8-9,14,16H,2-3,6-7,10-13H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIIUXZNTHPZOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5188774.png)
![diethyl 5-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5188782.png)
![5,5'-[oxybis(4,1-phenyleneimino)]bis(5-oxopentanoic acid)](/img/structure/B5188795.png)
![2-(4-fluorophenyl)-3-[3-(4-methyl-1-piperazinyl)propyl]-1,3-thiazolidin-4-one dihydrochloride](/img/structure/B5188800.png)

![3-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5188816.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5188823.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-2-(2,5-dimethoxyphenyl)-N-methylacetamide](/img/structure/B5188829.png)

![allyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5188837.png)
![1-{1-[(2-chlorophenoxy)acetyl]-3-piperidinyl}-4-(4-fluorophenyl)piperazine](/img/structure/B5188847.png)


![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5188875.png)